(2R)-flavanone

Drug Metabolism Cytochrome P450 Enantioselective Oxidation

(2R)-Flavanone (CAS 27439-12-9) is the defined (R)-enantiomer for applications where racemic mixtures introduce uncontrolled variables. Its C2′ atom sits at 3.8 Å from the CYP2A6 heme iron—45% closer than (2S)—enabling definitive hepatic oxidation studies. It serves as a validated chiral reference for polysaccharide-based HPLC method development with documented separation factor of 0.4 on ADMPC stationary phase, and acts as an AhR antagonist tool compound. Eubacterium ramulus reductase exhibits absolute stereospecificity for this enantiomer, making it indispensable for gut microbial metabolism research. Procure this defined stereoisomer to eliminate confounding racemic effects.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 27439-12-9
Cat. No. B1211697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-flavanone
CAS27439-12-9
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m1/s1
InChIKeyZONYXWQDUYMKFB-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-Flavanone CAS 27439-12-9: Chiral Flavanone Enantiomer for Enantioselective Research and Pharmacological Studies


(2R)-Flavanone (CAS 27439-12-9) is the (R)-enantiomer of the flavonoid flavanone, a naturally occurring chiral compound characterized by a single stereogenic center at the C-2 position of the heterocyclic C-ring [1]. This chirality is of paramount importance in drug development and pharmacology, as enantiomers often exhibit distinct biological activities [1]. (2R)-Flavanone serves as a crucial reference standard for chiral separation studies and as a defined stereoisomer for investigating enantioselective biological interactions, differentiating it from its (2S)-counterpart (CAS 61452-28-8) and the commonly used racemic mixture (CAS 487-26-3) [2].

Why Racemic Flavanone or (2S)-Flavanone Cannot Substitute for (2R)-Flavanone in Research Applications


Generic substitution of (2R)-flavanone with racemic flavanone or its (2S)-enantiomer is scientifically invalid for any application requiring stereochemically defined outcomes. The two enantiomers exhibit markedly different molecular recognition patterns: their interactions with chiral stationary phases yield distinct separation factors (R/S elution ratio of 0.4 in methanol) [1], and molecular docking studies reveal that (2R)-flavanone orients its C2′-position at 3.8 Å from the CYP2A6 heme iron center, whereas (2S)-flavanone positions the same atom at 6.91 Å, a 45% shorter distance that fundamentally alters its metabolic fate [2]. Furthermore, bacterial flavanone reductase from Eubacterium ramulus catalyzes stereospecific heteroring cleavage exclusively for (2R)-enantiomers [3]. These stereospecific interactions—spanning analytical separation, mammalian drug metabolism, and microbial biotransformation—render racemic mixtures unsuitable controls and (2S)-flavanone an inappropriate comparator for studies requiring defined stereochemistry.

(2R)-Flavanone Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


CYP2A6 Binding Geometry: 45% Shorter Heme Iron Distance for (2R)-Flavanone vs. (2S)-Flavanone

Molecular docking analysis in human CYP2A6 demonstrates stereospecific binding orientation differences between (2R)-flavanone and (2S)-flavanone. The C2′-position of (2R)-flavanone is positioned at 3.8 Å from the heme iron center, compared to 6.91 Å for (2S)-flavanone [1]. This 3.11 Å (45%) shorter distance indicates that (2R)-flavanone adopts a binding pose that places the oxidizable site substantially closer to the catalytic iron, consistent with its role as a site-specific CYP2A6 substrate [1].

Drug Metabolism Cytochrome P450 Enantioselective Oxidation Molecular Docking

Aryl Hydrocarbon Receptor (AhR) Antagonism: (2R)-Flavanone Exhibits TCDD-Induced Transformation Inhibition

Flavanone functions as an antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor implicated in cancer progression and inflammation [1]. In cellular assays, flavanone inhibited AhR transformation induced by the potent agonist TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) [1]. This AhR modulatory activity establishes flavanone—and by extension its defined (2R)-enantiomer—as distinct from flavone derivatives such as α-naphthoflavone, which exhibit mixed agonist/antagonist behavior depending on the cellular context [2].

Cancer Pharmacology Aryl Hydrocarbon Receptor Cytotoxicity Flavonoid Pharmacology

Chiral Recognition and Chromatographic Separation: Differential Interaction with Amylose-Based CSP

The (2R)- and (2S)-enantiomers of flavanone exhibit distinct molecular recognition interactions with amylose tris(3,5-dimethylphenyl carbamate) (ADMPC) chiral stationary phase. Molecular dynamics simulations reveal that the R/S elution separation factor is 0.4 in methanol mobile phase, demonstrating significant chiral discrimination [1]. This differential binding—arising from hydrogen-bond lifetime differences between the enantiomers and the CSP polymer—enables baseline chromatographic resolution of (2R)-flavanone from its (2S)-counterpart [1].

Chiral Chromatography Analytical Chemistry Enantiomer Separation Polysaccharide CSP

Stereospecific Microbial Heteroring Cleavage: Exclusive Substrate Specificity for (2R)-Flavanone

An NADH-dependent reductase from the human gut bacterium Eubacterium ramulus catalyzes the stereospecific heteroring cleavage of flavanones, with activity exclusively directed toward the (2R)-enantiomer [1]. The enzyme shows no detectable activity toward (2S)-configured flavanone substrates, representing absolute stereochemical discrimination [1]. This stereospecificity allowed researchers to determine previously unknown flavanone racemization rates through enantioenrichment of the nonconverted (2S)-stereoisomer [1].

Microbial Biotransformation Gut Microbiome Metabolism Flavonoid Degradation Stereospecific Enzymology

Validated Research Applications and Procurement Use Cases for (2R)-Flavanone


Enantioselective Drug Metabolism and CYP2A6 Substrate Studies

Procure (2R)-flavanone as a stereochemically defined substrate for investigating human hepatic CYP2A6-mediated oxidation. Molecular docking evidence confirms that (2R)-flavanone positions its C2′-position 45% closer (3.8 Å) to the CYP2A6 heme iron center compared to (2S)-flavanone (6.91 Å), enabling site-specific oxidation studies [1]. This stereochemical precision is essential for pharmacokinetic modeling of flavanone metabolism in human liver microsomes, where racemic mixtures would obscure enantiomer-specific metabolic rates.

Chiral Chromatography Method Development and Validation

Use (2R)-flavanone as a chiral reference standard for developing and validating enantioselective HPLC methods on polysaccharide-based stationary phases. The documented separation factor of 0.4 on ADMPC chiral stationary phase in methanol mobile phase provides a benchmark for method optimization [2]. This application supports pharmaceutical impurity profiling, particularly for propafenone where (2R)-flavanone is identified as Propafenone Impurity H .

Aryl Hydrocarbon Receptor (AhR) Antagonist Studies in Cancer Pharmacology

Employ (2R)-flavanone as a stereochemically pure AhR antagonist tool compound for investigating AhR-mediated signaling pathways in cancer biology. Flavanone has been demonstrated to inhibit TCDD-induced AhR transformation [3], providing a defined pharmacological profile distinct from flavone derivatives that exhibit context-dependent agonist/antagonist switching [4]. The defined (2R)-enantiomer ensures that observed biological effects are attributable to a single stereochemical entity.

Gut Microbiome Flavonoid Metabolism and Biotransformation Studies

Utilize (2R)-flavanone as the exclusive substrate for studying stereospecific flavonoid degradation by human gut microbial enzymes. The Eubacterium ramulus NADH-dependent reductase catalyzes heteroring cleavage of (2R)-flavanone with absolute stereospecificity, showing no activity toward (2S)-flavanone [5]. This property enables precise investigation of flavanone racemization kinetics and the metabolic fate of dietary flavanones in the human gastrointestinal tract.

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